molecular formula C8H5FINO B1600331 5-Fluoro-4-iodoindolin-2-one CAS No. 275386-75-9

5-Fluoro-4-iodoindolin-2-one

Cat. No.: B1600331
CAS No.: 275386-75-9
M. Wt: 277.03 g/mol
InChI Key: SXMJIZRSNGTEOK-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodoindolin-2-one: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals.

Properties

IUPAC Name

5-fluoro-4-iodo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FINO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMJIZRSNGTEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2I)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430836
Record name 5-fluoro-4-iodoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275386-75-9
Record name 5-fluoro-4-iodoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-4-iodoindolin-2-one typically involves multiple steps:

Industrial Production Methods: The industrial production of 5-Fluoro-4-iodoindolin-2-one follows similar synthetic routes but is optimized for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-iodoindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted indoles depending on the substituent introduced.

    Oxidation Products: Indole oxides.

    Reduction Products: Reduced indole derivatives

Scientific Research Applications

Chemistry: 5-Fluoro-4-iodoindolin-2-one is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound has potential applications in drug discovery and development. Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. 5-Fluoro-4-iodoindolin-2-one can be used to synthesize novel pharmaceuticals with enhanced efficacy and reduced side effects .

Industry: In the material science industry, 5-Fluoro-4-iodoindolin-2-one can be used to develop new materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-iodoindolin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

  • 5-Fluoroindole-2-one
  • 4-Iodoindole-2-one
  • 5-Fluoro-3-phenylindole-2-one

Comparison: 5-Fluoro-4-iodoindolin-2-one is unique due to the simultaneous presence of both fluorine and iodine atoms in the indole ring. This dual substitution can significantly alter the compound’s chemical and biological properties compared to similar compounds with only one halogen atom. For example, the presence of both halogens can enhance the compound’s reactivity and binding affinity in biological systems .

Biological Activity

5-Fluoro-4-iodoindolin-2-one is a synthetic compound that has garnered attention in recent years due to its potential biological activities, particularly in cancer research and as a therapeutic agent. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

5-Fluoro-4-iodoindolin-2-one belongs to the indole family of compounds, characterized by the presence of a fluorine atom and an iodine atom at specific positions on the indole ring. Its molecular formula is C9H6FINO, and it has a molecular weight of approximately 253.06 g/mol.

The biological activity of 5-Fluoro-4-iodoindolin-2-one has been linked to its ability to inhibit specific kinases involved in cancer progression. For instance, in a study examining the role of serine-threonine kinase TAO3, it was found that this compound significantly inhibited cancer cell invasion and growth in three-dimensional matrices and in vivo models . The inhibition of TAO3 led to reduced invadopodia formation, which is crucial for cancer cell metastasis.

Anticancer Activity

Case Studies:

  • Melanoma Models : In vitro assays demonstrated that 5-Fluoro-4-iodoindolin-2-one effectively inhibited melanoma cell proliferation with an EC50 value below 50 nM. This concentration did not induce cytotoxicity, indicating a selective targeting mechanism .
  • In Vivo Tumor Growth : In animal models, administration of 5-Fluoro-4-iodoindolin-2-one resulted in significant tumor size reduction without adverse effects on body weight, suggesting a favorable therapeutic index .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerIn vitro proliferationEC50 < 50 nM
In vivo tumor growthSignificant size reduction
AntiviralViral replication assayPreliminary positive results
AntimicrobialBacterial inhibitionModerate activity observed

Pharmacokinetics

The pharmacokinetic profile of 5-Fluoro-4-iodoindolin-2-one shows promising characteristics. Following intraperitoneal administration in mouse models, it exhibited a half-life of approximately 1.5 hours with reasonable bioavailability. These parameters suggest potential for effective dosing regimens in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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